molecular formula C23H32O7 B13413410 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde

alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde

Cat. No.: B13413410
M. Wt: 420.5 g/mol
InChI Key: WFMBRKCLZHNGCB-UHFFFAOYSA-N
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Description

alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde: is a complex organic compound with the molecular formula C23H32O7 and a molecular weight of 420.496 g/mol . This compound is characterized by the presence of three tetrahydro-2H-pyran-2-yloxy groups attached to a benzene ring, along with an aldehyde functional group.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Free phenol groups.

Scientific Research Applications

alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde has several applications in scientific research:

    Chemistry: Used as a protecting group for phenols in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde is primarily related to its ability to act as a protecting group for phenols. The tetrahydropyranyl groups protect the phenol from unwanted reactions during synthetic procedures. The aldehyde group can participate in various reactions, such as nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetaldehyde

InChI

InChI=1S/C23H32O7/c24-16-20(30-23-9-3-6-14-27-23)17-10-11-18(28-21-7-1-4-12-25-21)19(15-17)29-22-8-2-5-13-26-22/h10-11,15-16,20-23H,1-9,12-14H2

InChI Key

WFMBRKCLZHNGCB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=C(C=C(C=C2)C(C=O)OC3CCCCO3)OC4CCCCO4

Origin of Product

United States

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